pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the formation of the pyridine and pyrazole rings, followed by their coupling with the dihydroisoquinoline moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyridine derivatives with appropriate reagents to form the pyrazole ring.
Cyclization Reactions: Cyclization reactions are used to form the dihydroisoquinoline ring system.
Coupling Reactions: The final step often involves coupling the pyridine-pyrazole moiety with the dihydroisoquinoline derivative under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential in various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antileishmanial and antimalarial properties.
Medicine: The compound may have therapeutic potential in the treatment of various diseases due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
Pyridin-3-ylmethyl 1H-pyrazole-4-carboxylate: This compound lacks the dihydroisoquinoline moiety.
4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the pyridine ring.
Pyridin-3-ylmethyl 4-(1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyridine, pyrazole, and dihydroisoquinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
pyridin-3-ylmethyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23-11-17(10-22-23)19-13-24(12-16-6-2-3-7-18(16)19)20(25)26-14-15-5-4-8-21-9-15/h2-11,19H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMMCFFFSBBNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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